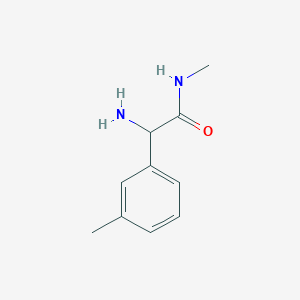

2-Amino-N-methyl-2-(3-methylphenyl)acetamide

Description

2-Amino-N-methyl-2-(3-methylphenyl)acetamide is a substituted acetamide derivative featuring a 3-methylphenyl group and an N-methylated amino moiety. Such compounds are often explored for their bioactivity, including anti-inflammatory properties, and structural versatility in coordination chemistry due to the acetamide backbone .

Properties

Molecular Formula |

C10H14N2O |

|---|---|

Molecular Weight |

178.23 g/mol |

IUPAC Name |

2-amino-N-methyl-2-(3-methylphenyl)acetamide |

InChI |

InChI=1S/C10H14N2O/c1-7-4-3-5-8(6-7)9(11)10(13)12-2/h3-6,9H,11H2,1-2H3,(H,12,13) |

InChI Key |

OGGLHRXARHYSLW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)C(C(=O)NC)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-methyl-2-(3-methylphenyl)acetamide typically involves the reaction of substituted aryl amines with alkyl cyanoacetates. One common method is the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature, which affords the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight . Industrial production methods may involve similar reaction conditions but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-methyl-2-(3-methylphenyl)acetamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted acetamide compounds.

Scientific Research Applications

2-Amino-N-methyl-2-(3-methylphenyl)acetamide has several scientific research applications:

Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-Amino-N-methyl-2-(3-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it can act as a transient directing group in Pd-catalyzed ortho-C(sp3)–H arylation of aromatic aldehydes, facilitating the formation of desired products . The compound’s structure allows it to participate in various chemical reactions, influencing its biological and chemical activities.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key Observations :

- Electron-Donating vs.

- Heterocyclic Additions : Pyrimidine or triazole moieties (e.g., ) introduce hydrogen-bonding sites, improving binding affinity in biological systems.

Pharmacological Activity

- Anti-Inflammatory Lead Compound : The triazole-thioether derivative () exhibits superior COX-2 inhibition (1.28× diclofenac) due to the sulfur-linked heterocycle, which may enhance target interaction . In contrast, trichloro-substituted analogs () lack reported bioactivity, likely due to reduced bioavailability from high hydrophobicity.

- Sedative/Hypnotic Potential: Pyrimidine-containing analogs () share structural motifs with barbiturates, suggesting possible CNS activity, though this remains unexplored in the target compound .

Physicochemical Properties

- Crystal Packing: Meta-substitution on the phenyl ring (e.g., 3-CH₃ in ) induces steric effects, leading to varied crystal systems (monoclinic vs. orthorhombic) compared to para-substituted analogs .

- Solubility and Stability: The N-methylamino group in the target compound may improve aqueous solubility relative to non-methylated analogs (e.g., N-(3-amino-2-methylphenyl)acetamide in ), which could exhibit higher polarity but lower metabolic stability .

Biological Activity

2-Amino-N-methyl-2-(3-methylphenyl)acetamide, also known as 2-Amino-N-(3-methylphenyl)acetamide hydrochloride, is an organic compound with significant biological activity. Its molecular formula is C₉H₁₃ClN₂O, and it features an acetamide functional group substituted with a 3-methylphenyl group and an amino group. This compound has drawn attention for its potential applications in pharmaceuticals, particularly due to its antimicrobial and anticancer properties.

The compound appears as a white crystalline solid and is soluble in water, which facilitates its use in various biochemical applications. The synthesis of 2-Amino-N-methyl-2-(3-methylphenyl)acetamide typically involves reactions that include oxidation, reduction, and substitution processes. Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and sodium borohydride.

Antimicrobial Properties

Recent studies have indicated that 2-Amino-N-methyl-2-(3-methylphenyl)acetamide exhibits promising antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for several strains are as follows:

| Bacterial Strain | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 - 22.9 |

| Staphylococcus aureus | 5.64 - 77.38 |

| Enterococcus faecalis | 8.33 - 23.15 |

| Escherichia coli | 2.33 - 156.47 |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

| Salmonella typhi | 11.29 - 77.38 |

Additionally, the compound has demonstrated antifungal activity against Candida albicans and Fusarium oxysporum, with MIC values ranging from 16.69 to 222.31 µM .

Anticancer Activity

The anticancer potential of this compound has been explored through various assays that assess its ability to inhibit cancer cell proliferation and induce apoptosis. Research indicates that it may modulate cell signaling pathways that are crucial for cancer progression, possibly leading to alterations in gene expression and cellular metabolism.

The biological activity of 2-Amino-N-methyl-2-(3-methylphenyl)acetamide is largely attributed to its ability to interact with specific enzymes and proteins within cells. Its structure allows it to form hydrogen bonds, which can influence enzyme activity and metabolic pathways.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship (SAR) of similar compounds has provided insights into how modifications can enhance or diminish biological activity. For example, variations in substituents on the aromatic ring have been shown to significantly affect the potency of related compounds against specific biological targets .

Case Studies

- Antimicrobial Efficacy : A study conducted on a series of derivatives showed that modifications in the amino group led to varying degrees of antimicrobial efficacy against selected bacterial strains.

- Anticancer Screening : In vitro studies have demonstrated that certain analogs of this compound inhibited the growth of cancer cell lines more effectively than others, suggesting that specific structural features are critical for enhancing anticancer properties.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 2-Amino-N-methyl-2-(3-methylphenyl)acetamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A plausible route involves reacting 3-methylphenylamine with chloroacetyl chloride to form an intermediate, followed by N-methylation using methyl iodide under basic conditions (e.g., K₂CO₃ in acetonitrile). Optimization includes temperature control (60–80°C), stoichiometric ratios (1:1.2 amine:chloroacetyl chloride), and purification via recrystallization or column chromatography . Reaction progress is monitored by TLC (silica gel, ethyl acetate/hexane eluent) and confirmed by ¹H/¹³C NMR.

Q. Which analytical techniques are most effective for confirming the purity and structure of 2-Amino-N-methyl-2-(3-methylphenyl)acetamide?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR (DMSO-d₆) typically shows signals at δ 2.1 (N–CH₃), δ 2.3 (C–CH₃ from 3-methylphenyl), and δ 6.7–7.2 (aromatic protons). ¹³C NMR confirms the acetamide carbonyl at ~168 ppm .

- HPLC-MS : Retention time and molecular ion peak ([M+H]⁺) verify purity (>95%) and molecular weight.

- Melting Point Analysis : Sharp melting range (e.g., 145–147°C) indicates crystallinity and purity .

Q. What safety precautions are critical when handling 2-Amino-N-methyl-2-(3-methylphenyl)acetamide in laboratory settings?

- Methodological Answer : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Store in a cool, dry, ventilated area away from oxidizers. Toxicity data (e.g., LD₅₀) should be referenced from SDS; for example, similar acetamides exhibit moderate acute toxicity (oral LD₅₀ >500 mg/kg in rats). Spills are neutralized with absorbent materials (vermiculite) and disposed as hazardous waste .

Advanced Research Questions

Q. How does the 3-methylphenyl substituent influence the crystal packing and intermolecular interactions of 2-Amino-N-methyl-2-(3-methylphenyl)acetamide?

- Methodological Answer : X-ray diffraction (XRD) reveals that the 3-methyl group introduces steric hindrance, disrupting planar stacking. Hydrogen bonding between the acetamide NH and carbonyl groups forms dimers, while C–H···π interactions between methyl and aromatic rings stabilize the lattice. Hirshfeld surface analysis (e.g., CrystalExplorer) quantifies these interactions, showing >15% contribution from H-bonding and van der Waals contacts .

Q. What advanced computational methods can predict the electronic environment of 2-Amino-N-methyl-2-(3-methylphenyl)acetamide?

- Methodological Answer :

- DFT Calculations : B3LYP/6-311++G(d,p) basis set optimizes geometry and calculates electrostatic potential maps, highlighting nucleophilic (amide N) and electrophilic (carbonyl C) sites.

- NQR Spectroscopy : ¹⁴N quadrupole coupling constants (e.g., χ ≈ 3.5 MHz) reveal electron distribution asymmetry around the amide nitrogen, correlating with hydrogen-bond strength .

Q. How can SHELXL be utilized to refine the crystal structure of this compound, especially in cases of twinning or disorder?

- Methodological Answer : SHELXL refines anisotropic displacement parameters and handles twinning via TWIN/BASF commands. For disordered methyl groups, PART instructions partition occupancy. R-factor convergence (<5%) and Δρ maps (<0.3 eÅ⁻³) validate the model. Example refinement: space group P2₁/c, Z = 4, final R₁ = 0.045 .

Q. What strategies are effective for designing bioactivity-focused derivatives of this compound?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., NO₂) at the phenyl para-position to enhance hydrogen-bond acceptor capacity.

- Molecular Docking : AutoDock Vina screens against targets (e.g., kinase enzymes) using the compound’s minimized structure (PDB ID: 6LU7). Free energy scores (<-7 kcal/mol) suggest binding affinity .

- In Vitro Assays : Test cytotoxicity (MTT assay on HeLa cells) and antimicrobial activity (MIC against E. coli). Derivatives with methoxy substituents show enhanced activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.